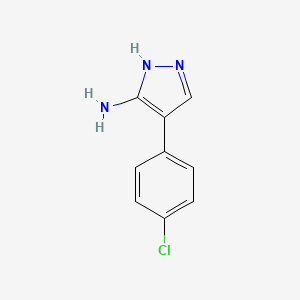

4-(4-chlorophenyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDDRNREDMYWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193568 | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40545-65-1, 57999-09-4 | |

| Record name | 4-(4-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40545-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040545651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-(4-CHLOROPHENYL)PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 57999-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-chlorophenyl)-1H-pyrazol-5-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are considered a privileged scaffold in medicinal chemistry.[1][2] The presence of the 4-chlorophenyl substituent at the C4 position and an amine group at the C5 position imparts specific chemical and physical properties that make this molecule a valuable building block in the synthesis of more complex bioactive molecules.[3] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[4][5] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for professionals in research and drug development.

Molecular Structure and Identifiers

The foundational step in understanding the chemical behavior of this compound is to analyze its structure and fundamental identifiers.

Chemical Structure

The molecule consists of a central 1H-pyrazole ring. A 4-chlorophenyl group is attached to the carbon at position 4, and an amine group (-NH₂) is attached to the carbon at position 5. The nitrogen at position 1 is bonded to a hydrogen atom, allowing for tautomerism.

Caption: Structure of this compound.

Key Identifiers

This data provides standardized nomenclature and registration information for the compound and its closely related isomers, which is crucial for database searches and regulatory compliance.

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₈ClN₃ | [3] |

| Molecular Weight | 193.64 g/mol | [6] |

| CAS Number | 111016-47-8 | [7] |

| Synonyms | 4-(p-Chlorophenyl)-5-aminopyrazole | [8] |

Note: Properties can vary slightly for different isomers, such as 1-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS: 40401-39-6) or 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS: 126417-82-1). This guide focuses on the 4-aryl substituted core.

Physicochemical Properties

The physical and chemical characteristics of the compound dictate its behavior in various solvents and experimental conditions, influencing its suitability for specific applications.

| Property | Value | Source(s) |

| Appearance | Pale yellow powder / solid | [3] |

| Melting Point | 147-154 °C (for a related isomer) | [3] |

| Boiling Point | 513.7±50.0 °C (Predicted) | [9] |

| Density | 1.46±0.1 g/cm³ (Predicted) | [9] |

| pKa | 1.65±0.50 (Predicted, for the most acidic proton) | [9] |

| Storage | Store at 0-8°C, in a dry, cool, well-ventilated place. | [3][10][11] |

Synthesis and Characterization

The synthesis of 4-aryl-1H-pyrazol-5-amines typically follows established pathways for pyrazole ring formation, often involving the condensation of a hydrazine source with a 1,3-dicarbonyl compound or its equivalent.[2][4]

General Synthetic Approach

A prevalent method for constructing the pyrazole ring is the reaction between a hydrazine (or a substituted hydrazine) and a compound containing a 1,3-dicarbonyl moiety.[12] For 4-substituted-5-aminopyrazoles, a common precursor is an α,β-unsaturated nitrile.

The synthesis can be conceptualized as a one-pot, three-component reaction. This approach is favored for its efficiency and alignment with green chemistry principles.[13]

Caption: General workflow for one-pot synthesis of pyrazole derivatives.

Example Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole-4-carbonitrile Precursor

This protocol is adapted from a general method for the synthesis of related pyrazole derivatives.[13][14] The carbonitrile can later be hydrolyzed if the carboxylic acid or other functional group is desired.

Step 1: Reactant Mixture Preparation

-

In a suitable reaction vessel, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).

-

Add a solvent such as an ethanol/water mixture (e.g., 1:1 v/v).[13]

Step 2: Catalysis and Reaction

-

Introduce a catalyst. Various catalysts have been used for this transformation, including novel modified LDH (Layered Double Hydroxide) catalysts or simple bases like piperidine.[13][15]

-

Stir the mixture at a controlled temperature (e.g., 55 °C) for the required duration (typically 15-60 minutes).[13]

Step 3: Monitoring

-

Track the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane/ethyl acetate).[13]

Step 4: Product Isolation and Purification

-

Upon completion, add water to the reaction mixture to precipitate the product.[14]

-

Stir for approximately 30 minutes to ensure complete precipitation.

-

Filter the solid product under reduced pressure.

-

Wash the precipitate with an ethanol-water mixture to remove impurities.

-

The resulting product, 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, can often be obtained in high purity without the need for column chromatography.[14]

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, identifying characteristic peaks for the aromatic protons, the amine protons, and the pyrazole ring carbons.[16]

-

FT-IR Spectroscopy: To identify functional groups, such as the N-H stretches of the amine and pyrazole ring (around 3200-3500 cm⁻¹), and the C=N/C=C stretches of the aromatic systems (around 1500-1650 cm⁻¹).[16]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the synthesized solid.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the aromatic pyrazole core, the electron-donating amine group, and the electron-withdrawing chlorophenyl group.

Reactivity of the Pyrazole Ring

The pyrazole ring itself has distinct reactive sites:[4][5][12]

-

N1 (Imino Nitrogen): The proton on this nitrogen is weakly acidic and can be removed by a base, making the nitrogen nucleophilic for subsequent alkylation or acylation reactions.[5]

-

N2 (Pyrrole-type Nitrogen): This nitrogen is basic due to its lone pair of electrons and is the primary site for reaction with electrophiles.[12]

-

C4 Position: In unsubstituted pyrazoles, the C4 position is electron-rich and susceptible to electrophilic substitution (e.g., halogenation, nitration). However, in the target molecule, this position is already substituted. Direct C-H halogenation at this position is a key strategy for synthesizing 4-halopyrazoles from 3-aryl-1H-pyrazol-5-amines.[17]

Influence of Substituents

-

5-Amino Group: This is a strong activating group, increasing the electron density of the pyrazole ring and influencing its reactivity. It can act as a nucleophile in reactions such as acylation or condensation.

-

4-(4-chlorophenyl) Group: The phenyl ring can undergo further electrophilic substitution, with the chlorine atom acting as an ortho-, para-director. The overall group is deactivating due to the inductive effect of the chlorine atom.

Caption: Key reactive sites on the this compound scaffold.

Notable Reactions

-

Condensation Reactions: The 5-amino group can react with carbonyl compounds or azlactones to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are also of medicinal interest.[18]

-

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing various other functional groups.

-

Oxidative Coupling: Pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions to form azo compounds, such as (E)-1,2-bis(3-aryl-1-methyl-1H-pyrazol-5-yl)diazenes.[19]

Applications in Drug Discovery and Research

The this compound scaffold is a cornerstone for developing a diverse array of therapeutic agents, leveraging the broad biological activity of the pyrazole core.[5]

-

Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are famously used as anti-inflammatory drugs (e.g., celecoxib, phenylbutazone).[12] The structural motifs present in this compound make it a candidate for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Anticancer Therapeutics: Numerous studies have explored pyrazole derivatives as potential anticancer agents.[20] They have been synthesized and evaluated for cytotoxicity against various cancer cell lines, with some showing potential greater than standard drugs like doxorubicin.[20]

-

Ion Channel Modulators: The aminopyrazole core is a key component in the discovery of selective inhibitors of voltage-gated sodium channels, such as NaV1.7, which is a significant target for the treatment of chronic pain.[21]

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used in agricultural chemistry. This scaffold serves as a starting point for developing novel herbicides and pesticides that can offer targeted action with potentially reduced environmental impact.[22]

-

Diagnostic Tools: The compound can be functionalized to create diagnostic reagents used in the detection of various diseases.[3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS) for this compound and its close analogs.[7][10][11]

Hazard Identification

-

Classification: The compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][10] It may also cause respiratory irritation.[6][7]

-

GHS Pictograms: GHS07 (Exclamation Mark).[23]

-

Signal Word: Warning.[7]

Precautionary Measures

-

Handling: Use in a well-ventilated area.[7] Avoid formation of dust and aerosols.[7][10] Wash hands and any exposed skin thoroughly after handling.[11] Wear suitable protective clothing, including gloves and safety goggles with side-shields.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from sources of ignition.[7]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][10]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7][11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[10]

In all cases of exposure, consult a physician and show them the safety data sheet. [10]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. ijnrd.org [ijnrd.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Sigma-aldrich 4-chlorophenyl-1h-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(4-CHLOROPHENYL)-1-(3-NITROPHENYL)-1H-PYRAZOL-5-AMINE CAS#: 324008-90-4 [amp.chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-AMINO-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 15. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 16. rsc.org [rsc.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

- 23. 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

This guide provides an in-depth exploration of a reliable and efficient synthetic pathway to 4-(4-chlorophenyl)-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform the synthetic design.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 4-aryl-5-aminopyrazoles is most effectively approached by disconnecting the pyrazole ring itself. The core strategy hinges on the well-established reaction between a β-ketonitrile and hydrazine.[1][2] This retrosynthetic analysis logically breaks down the target molecule into readily accessible starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous due to the commercial availability of the precursors and the high-yielding nature of the individual transformations. The key steps are:

-

Formation of a β-Ketonitrile Intermediate: A crossed Claisen condensation between 4-chlorophenylacetonitrile and ethyl formate.

-

Heterocyclic Ring Formation: The cyclization of the resulting β-ketonitrile with hydrazine hydrate to afford the final 5-aminopyrazole.

Synthesis of the Key Intermediate: 2-(4-chlorophenyl)-3-oxopropanenitrile

The cornerstone of this synthesis is the generation of the β-ketonitrile intermediate. This is achieved via a base-mediated Claisen condensation. The mechanism involves the deprotonation of the α-carbon of 4-chlorophenylacetonitrile by a strong base, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate.[3][4]

Caption: Workflow for the Claisen condensation step.

Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for similar condensations.[5][6]

Materials:

-

Sodium metal

-

Anhydrous Ethanol

-

4-Chlorophenylacetonitrile

-

Ethyl formate

-

Diethyl ether

-

Hydrochloric acid (10%)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 4-chlorophenylacetonitrile (1.0 eq) and an excess of ethyl formate (1.2 eq) dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the mixture at reflux for 2-4 hours to ensure the reaction goes to completion. The formation of the sodium salt of the product may result in a precipitate.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and cold water.

-

Separate the aqueous layer and wash it with a small portion of diethyl ether to remove any unreacted ethyl formate or starting nitrile.

-

Carefully acidify the aqueous layer with cold 10% hydrochloric acid to a pH of ~5-6. The β-ketonitrile will precipitate as it is unstable in strongly acidic or basic conditions for extended periods.

-

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often used directly in the next step without extensive purification due to potential instability.

Trustworthiness Note: The driving force for this reaction is the formation of the highly stable, resonance-delocalized enolate of the β-ketonitrile product upon deprotonation by the ethoxide base. This effectively drives the equilibrium towards the product.[4] An acidic workup is required to neutralize this enolate and isolate the keto form.

Ring Formation: Synthesis of this compound

The final step is the construction of the pyrazole ring. This is a classic cyclocondensation reaction where hydrazine acts as a dinucleophile. The reaction proceeds via initial nucleophilic attack of one nitrogen of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[1]

Experimental Protocol: Pyrazole Cyclization

Materials:

-

2-(4-chlorophenyl)-3-oxopropanenitrile (from Step 2)

-

Hydrazine hydrate (85% or similar)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution. The addition may be mildly exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry thoroughly.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Data Summary and Characterization

Table 1: Summary of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chlorophenylacetonitrile | C₈H₆ClN | 151.60 | Starting Material |

| Ethyl Formate | C₃H₆O₂ | 74.08 | Reagent |

| 2-(4-chlorophenyl)-3-oxopropanenitrile | C₉H₆ClNO | 179.61 | Intermediate |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent |

| This compound | C₉H₈ClN₃ | 193.64 | Final Product |

Expected Characterization: While a specific public database entry for the complete characterization of this compound is not readily available, the structure can be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the chlorophenyl ring, a signal for the pyrazole C-H proton, and broad signals for the N-H protons of the amine and pyrazole ring, which are exchangeable with D₂O.

-

¹³C NMR: Signals corresponding to the carbons of the chlorophenyl ring and the pyrazole ring should be observed.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (193.64 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.

-

Melting Point: A sharp melting point after recrystallization would indicate the purity of the final compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms validates the chosen synthetic route and protocols.

Caption: Key mechanistic transformations in the synthesis.

The success of the synthesis relies on the distinct electrophilicity of the carbonyl and nitrile groups in the β-ketonitrile intermediate. The initial reaction with hydrazine occurs preferentially at the more electrophilic carbonyl carbon to form the hydrazone. The subsequent intramolecular cyclization is facilitated by the proximity of the terminal amino group of the hydrazone to the nitrile carbon, leading to the formation of the thermodynamically stable aromatic pyrazole ring.[1]

Conclusion

The described two-step synthesis, commencing with a Claisen condensation followed by a pyrazole ring-forming cyclization, represents a robust and scientifically sound pathway for the preparation of this compound. The methodology is built upon fundamental and well-documented organic reactions, ensuring its reliability and scalability for researchers in drug discovery and chemical development.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

4-(4-chlorophenyl)-1H-pyrazol-5-amine is a small molecule featuring a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms.[1][2] While specific research on the mechanism of action of this particular compound is not extensively documented in publicly available literature, its structural motifs—the 5-aminopyrazole and the N-phenylpyrazole—are recognized as "privileged structures" in medicinal chemistry.[3] These scaffolds are present in a multitude of biologically active compounds, suggesting that this compound may exhibit a range of pharmacological activities.[4][5][6]

This guide will provide an in-depth analysis of the potential mechanisms of action of this compound by examining the well-established biological activities of structurally related aminopyrazole and phenylpyrazole derivatives. We will explore potential molecular targets, signaling pathways, and provide experimental protocols for elucidating its specific biological function.

The 5-Aminopyrazole Scaffold: A Versatile Framework in Drug Discovery

The 5-aminopyrazole moiety is a highly versatile and valuable framework in the development of therapeutic agents.[1][4] Derivatives incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and potent enzyme inhibition properties.[1][4][5]

Potential Mechanism of Action I: Kinase Inhibition

A prominent role of 5-aminopyrazole derivatives is their function as kinase inhibitors.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.

-

Targeting Mitogen-Activated Protein Kinases (MAPKs): N-aryl-5-aminopyrazoles are frequently identified as inhibitors of various members of the MAPK family.[3] For instance, certain derivatives have been shown to interfere with p38MAPK, a key regulator of inflammatory responses.[4]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aminopyrazole-based compounds have been developed as potent inhibitors of FGFR2 and FGFR3, including their gatekeeper mutant versions which are responsible for acquired drug resistance in cancer therapy.[7]

Proposed Kinase Inhibition Signaling Pathway:

Caption: Potential inhibition of FGFR and p38 MAPK signaling pathways by this compound.

Potential Mechanism of Action II: Induction of Apoptosis

Several aminopyrazole derivatives have been shown to exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[4] This is a critical mechanism for eliminating malignant cells.

-

Modulation of the Bcl-2 Family Proteins: Some aminopyrazoles can alter the expression of key apoptosis-regulating genes. A documented mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade and subsequent cell death.

Apoptosis Induction Pathway:

Caption: Proposed mechanism of apoptosis induction via modulation of Bcl-2 and Bax expression.

The Phenylpyrazole Scaffold: A Neurotoxic Mechanism of Action

The N-phenylpyrazole core is famously associated with a class of broad-spectrum insecticides, with fipronil being a prominent example.[8][9] The primary mechanism of action for these compounds is the disruption of the central nervous system in insects.

-

GABA-Gated Chloride Channel Blockade: Phenylpyrazoles act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[10][11] By blocking the influx of chloride ions through the GABA receptor, these compounds inhibit the inhibitory effects of GABA, leading to hyperexcitation of the insect's nervous system, paralysis, and death.[8][10]

GABAergic Synapse and Phenylpyrazole Inhibition:

Caption: Potential blockade of GABA-gated chloride channels by this compound.

Some novel phenylpyrazole derivatives are being explored as dual-target insecticides, potentially acting on both GABA and nicotinic acetylcholine receptors.[9]

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of the compound against a panel of kinases.

Methodology: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound to be tested.

-

Reconstitute the kinase, substrate, and ATP according to the manufacturer's protocol.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

-

Include positive (known inhibitor) and negative (vehicle) controls.

-

Incubate the plate at the recommended temperature and time for the specific kinase.

-

-

Detection of Kinase Activity:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Apoptosis Assays

Objective: To determine if the compound induces apoptosis in a relevant cell line (e.g., a cancer cell line).

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Culture and Treatment:

-

Culture the selected cell line to ~70-80% confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

-

Include untreated and vehicle-treated cells as controls.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Electrophysiological Assays for Ion Channel Modulation

Objective: To investigate the effect of the compound on GABA-gated chloride channels.

Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes expressing GABA receptors

-

Oocyte Preparation and Receptor Expression:

-

Harvest and prepare Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the subunits of the GABA receptor.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Compound Application:

-

Apply GABA to the oocyte to elicit an inward chloride current.

-

Co-apply GABA with various concentrations of this compound.

-

Wash the oocyte with buffer between applications.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage of inhibition of the GABA-induced current.

-

Determine the IC50 value for the compound's inhibitory effect.

-

Data Presentation: Comparative Analysis of Aminopyrazole-Based Inhibitors

To provide context for the potential potency of this compound as a kinase inhibitor, the following table summarizes the IC50 values of some known aminopyrazole derivatives against various kinases.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3-Aminopyrazole Derivative | FGFR2 (WT) | <1 | [7] |

| 3-Aminopyrazole Derivative | FGFR2 (V564F) | <1 | [7] |

| 5-Aminopyrazole Derivative | p38MAPK | Varies | [4] |

| N-aryl-5-aminopyrazole | MAPKs | Varies | [3] |

Conclusion and Future Directions

Based on its structural features, this compound is a compound of significant interest with the potential to act through several distinct mechanisms of action. The 5-aminopyrazole core suggests a high likelihood of activity as a kinase inhibitor or an inducer of apoptosis, making it a candidate for development as an anti-cancer or anti-inflammatory agent. Concurrently, the N-phenylpyrazole moiety points towards a potential neurotoxic mechanism through the blockade of GABA-gated chloride channels, a mechanism well-established for insecticides.

Future research should focus on a systematic evaluation of this compound's biological activity using the experimental protocols outlined in this guide. A broad screening against a panel of kinases and a comprehensive assessment of its effects on cell proliferation and apoptosis in various cancer cell lines would be a logical starting point. Furthermore, its activity on insect and mammalian GABA receptors should be investigated to determine its potential as a selective insecticide. Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial in unlocking its full therapeutic or agrochemical potential.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. researchgate.net [researchgate.net]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(4-chlorophenyl)-1H-pyrazol-5-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 4-(4-chlorophenyl)-1H-pyrazol-5-amine scaffold represents a privileged heterocyclic template in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties, characterized by a versatile pyrazole core, a critical 4-chlorophenyl moiety for hydrophobic interactions, and a reactive 5-amino group for diversification, have established it as a cornerstone for developing potent and selective therapeutic agents. This technical guide provides an in-depth analysis of this scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will explore robust synthetic methodologies for the core structure and its analogs, delve into the diverse range of biological activities with a focus on enzyme inhibition and anticancer properties, and elucidate the key structure-activity relationships (SAR) that govern therapeutic efficacy. Complete with detailed experimental protocols, data-rich tables, and explanatory diagrams, this whitepaper serves as an authoritative resource for harnessing the full potential of this compound derivatives in the pursuit of novel therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The Pyrazole Ring: A Privileged Heterocycle

Heterocyclic compounds are foundational to the development of new drugs, with the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—standing out as a particularly fruitful scaffold.[1][2] Its metabolic stability, capacity for hydrogen bonding, and ability to be readily functionalized make it a versatile building block in medicinal chemistry.[3] The significance of pyrazole derivatives is underscored by their presence in numerous clinically approved drugs targeting a wide array of diseases, from inflammation and pain to cancer and infectious diseases.[3][4][5] Marketed drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Crizotinib (an ALK/ROS1 inhibitor) highlight the therapeutic success of this heterocyclic system.[3][5]

Significance of the this compound Core

Within the vast family of pyrazoles, the this compound structure has emerged as a particularly valuable core. Each component of this scaffold plays a critical role in molecular recognition and biological activity:

-

The Pyrazole Core: Provides a rigid, aromatic framework that correctly orients the appended substituents for optimal interaction with biological targets.

-

The 4-(4-chlorophenyl) Group: This moiety is crucial for engaging with deep, lipophilic pockets within target proteins, a common feature in the ATP-binding sites of kinases.[6] The chlorine atom can further enhance binding affinity through specific halogen interactions.

-

The 5-Amino Group: This functional group serves as a key hydrogen bond donor and acceptor. More importantly, it is a primary site for chemical modification, allowing for the synthesis of large libraries of derivatives (e.g., amides, sulfonamides) to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

This guide will systematically deconstruct the chemistry and biology of this potent scaffold, providing the technical insights necessary for its successful application in drug development programs.

Synthetic Methodologies

The construction of the this compound core and its derivatives relies on established and robust chemical transformations. The primary strategy involves the cyclocondensation of a hydrazine derivative with a suitably substituted β-ketonitrile.

Foundational Synthesis of the 5-Aminopyrazole Core

The most prevalent and efficient method for constructing the 5-aminopyrazole ring is the reaction between a β-ketonitrile and a hydrazine.[7] This reaction is a variant of the classical Knorr pyrazole synthesis.[2] The rationale behind this choice is twofold: the β-ketonitrile possesses two electrophilic carbon centers and a nitrile group that is a direct precursor to the desired 5-amino functionality. The reaction typically proceeds with high regioselectivity, where the hydrazine nitrogen attacks the ketone carbonyl first, followed by cyclization and dehydration.

A generalized workflow for the synthesis and diversification of the scaffold is presented below.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

Crystal structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Crystal Structure Determination and Analysis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound. While, to date, a solved crystal structure for this specific compound is not publicly available in crystallographic databases, this document serves as a detailed roadmap for researchers in crystallography, medicinal chemistry, and drug development. It outlines the synthesis and crystallization, the single-crystal X-ray diffraction workflow, and a prospective analysis of the anticipated structural features and their implications for drug design. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, and understanding the precise three-dimensional arrangement of this promising derivative is paramount for unlocking its full therapeutic potential.

Introduction: The Significance of Pyrazole Scaffolds and the Quest for Structural Insight

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties[1][2][3]. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile[4][5]. The title compound, this compound, incorporates a chlorophenyl group, a common substituent in many active pharmaceutical ingredients, and an amine group, which can act as a key hydrogen bond donor and acceptor.

The determination of a molecule's crystal structure is a critical step in drug discovery and development. It provides definitive proof of its chemical identity and stereochemistry, and, more importantly, it reveals the intricate details of its three-dimensional architecture. This information is invaluable for understanding structure-activity relationships (SAR), identifying key pharmacophoric features, and enabling structure-based drug design.

This guide will provide a comprehensive, step-by-step methodology for the elucidation and analysis of the crystal structure of this compound, from synthesis to the interpretation of its crystallographic data.

Part 1: Synthesis and Crystallization: From Powder to High-Quality Single Crystals

Proposed Synthesis of this compound

A plausible synthetic route to the title compound, adapted from known procedures for related pyrazoles, involves a multi-component reaction. A potential pathway is the reaction of a substituted benzaldehyde, malononitrile, and a hydrazine derivative[6][7].

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol, add hydrazine hydrate (1 mmol) and a catalytic amount of a suitable base (e.g., piperidine).

-

Reflux: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination[8]. The goal is to grow crystals with dimensions typically between 0.1-0.3 mm, that are well-formed and free of defects[9]. Several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

dot

Caption: Workflow from synthesis to a mounted single crystal.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions[10][11].

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for precise crystal orientation, and a detector[9][10][12].

-

Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with X-rays, and a series of diffraction patterns are collected at different orientations.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell[9].

-

Space Group Determination: The symmetry of the diffraction pattern and systematic absences are used to identify the space group of the crystal[9].

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

dot

Caption: Single-Crystal X-ray Diffraction Workflow.

Part 3: Prospective Analysis of the Crystal Structure of this compound

While the definitive crystal structure is yet to be determined, we can predict some of its key features based on the known structures of related pyrazole derivatives[13][14].

Anticipated Crystallographic Data

The following table summarizes the expected crystallographic parameters for this compound.

| Parameter | Predicted Value |

| Chemical Formula | C₉H₈ClN₃ |

| Molecular Weight | 193.64 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for such molecules) |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 6 - 9 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 800 - 1200 |

| Z | 4 |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |

Molecular Geometry and Intermolecular Interactions

The molecule is expected to be largely planar, with a small dihedral angle between the pyrazole and chlorophenyl rings. The key feature of the crystal packing will likely be the extensive hydrogen bonding network facilitated by the amine group (-NH₂) and the pyrazole ring nitrogens.

dot

Caption: Predicted hydrogen bonding network.

It is highly probable that the amine group will act as a hydrogen bond donor to the pyrazole nitrogen of a neighboring molecule, forming centrosymmetric dimers or extended chains. These interactions are crucial for the stability of the crystal lattice and will dictate the overall packing arrangement.

Part 4: Implications for Drug Design and Development

The precise knowledge of the crystal structure of this compound would have significant implications for its development as a therapeutic agent:

-

Structure-Activity Relationship (SAR) Studies: The crystal structure would provide a definitive 3D model for SAR studies, helping to rationalize the biological activity of this compound and its analogues.

-

Target Binding: The hydrogen bonding capabilities and the overall shape of the molecule, as revealed by the crystal structure, are critical for its interaction with biological targets such as enzymes or receptors.

-

In Silico Drug Design: The atomic coordinates from the crystal structure can be used as a starting point for computational studies, such as molecular docking and virtual screening, to design more potent and selective derivatives.

-

Polymorphism Screening: The determined crystal structure represents one possible polymorphic form. This information is the basis for screening for other polymorphs, which may have different physicochemical properties, such as solubility and bioavailability.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to the determination and analysis of the crystal structure of this compound. Although the structure is not yet publicly known, the methodologies described herein provide a robust framework for its elucidation. The insights gained from the single-crystal X-ray structure would be invaluable for advancing our understanding of this promising molecule and would undoubtedly accelerate its journey through the drug discovery pipeline. The scientific community is encouraged to pursue this investigation to unlock the full potential of this and related pyrazole derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-AMINO-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. fiveable.me [fiveable.me]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pulstec.net [pulstec.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Topic: 4-(4-chlorophenyl)-1H-pyrazol-5-amine: A Privileged Scaffold for Novel Therapeutic Target Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a predictive analysis of the potential therapeutic targets for the novel compound 4-(4-chlorophenyl)-1H-pyrazol-5-amine. In the absence of direct experimental data for this specific molecule, this document leverages structure-activity relationship (SAR) data from closely related pyrazole analogs to build a robust, scientifically-grounded hypothesis for its mechanism of action and to propose high-priority targets for future investigation.

Executive Summary: The Pyrazole Scaffold as a Foundation for Targeted Therapeutics

The pyrazole ring is a five-membered aromatic heterocycle that represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile bioisostere for other aromatic systems have led to its incorporation into numerous FDA-approved drugs.[1][2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[2][3]

The specific compound, This compound , combines three key structural motifs with known pharmacophoric importance:

-

The 1H-pyrazol-5-amine Core: The aminopyrazole moiety is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[4] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful anchor for designing potent and selective inhibitors.

-

Substitution at the 4-Position: Functionalization at the C4 position of the pyrazole ring is a common strategy to extend into the solvent-exposed region of target proteins, allowing for modifications that can fine-tune potency and selectivity.

-

The 4-chlorophenyl Group: The presence of a halogenated phenyl ring is a frequent feature in successful kinase inhibitors and other therapeutic agents. The chlorine atom can engage in halogen bonding, enhance binding affinity through hydrophobic interactions, and improve metabolic stability.[5][6]

This guide will dissect the therapeutic potential of this scaffold by focusing primarily on protein kinases as the most probable target class, while also exploring other plausible targets based on compelling data from structurally similar compounds.

Primary Target Class Prediction: Protein Kinase Inhibition

The convergence of the aminopyrazole core and the 4-aryl substitution pattern strongly suggests that protein kinases are the most likely and highest-priority therapeutic targets for this compound. The pyrazole scaffold is a cornerstone in the development of kinase inhibitors for oncology, inflammation, and neurodegenerative disorders.[7]

Rationale and Key Target Families

The N-unsubstituted aminopyrazole can act as both a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region. Based on the activity of structurally related compounds, we can prioritize several kinase subfamilies for initial investigation.

-

Cyclin-Dependent Kinases (CDKs): CDK dysregulation is a hallmark of cancer. Recent studies have identified N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as highly potent CDK2 inhibitors, with Kᵢ values in the single-digit nanomolar range.[8] These compounds share the C4-substituted pyrazole motif, highlighting the feasibility of this substitution pattern for achieving potent CDK inhibition. The activity of these analogs suggests that this compound could similarly target the cell cycle machinery.

-

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical driver in many epithelial cancers. Several pyrazoline derivatives containing a 3-(4-chlorophenyl) group have demonstrated significant growth-inhibitory activity against cancer cell lines, with molecular docking studies predicting favorable binding to the EGFR kinase domain.[5][6] The 4-chlorophenyl moiety in the user's compound of interest could confer similar EGFR-targeting properties.

-

TGF-β Type I Receptor (TβRI) Kinase: The TGF-β pathway is implicated in cancer progression and fibrosis through its role in the epithelial-to-mesenchymal transition (EMT). Novel pyrazole compounds have been identified as potent, ATP-competitive inhibitors of TβRI kinase with Kᵢ values as low as 15 nM, effectively blocking TGF-β-induced signaling in cellular models.[9] This establishes TβRI as another high-potential target.

Predicted Signaling Pathway Involvement: CDK2/Cyclin E and Cell Cycle Progression

Inhibition of CDK2 by a compound like this compound would be expected to arrest the cell cycle at the G1/S or S phase transition. The diagram below illustrates the central role of the CDK2/Cyclin E complex in phosphorylating the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and the initiation of DNA synthesis.

Caption: Predicted inhibition of the CDK2/Rb pathway by this compound.

Quantitative Context: Potency of Structurally Related Pyrazole Kinase Inhibitors

To provide a quantitative framework for the potential potency of this compound, the following table summarizes the inhibitory activities of closely related pyrazole analogs against relevant kinase targets.

| Compound Scaffold | Target Kinase | Activity Type | Potency | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Analog (15) | CDK2 | Kᵢ | 0.005 µM | [8] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Analog (15) | A2780 cells | GI₅₀ | 0.158 µM | [8] |

| Pyrazolo[4,3-c]pyridine Analog | TβRI | Kᵢ | 0.015 µM | [9] |

| Pyrazolinyl-Indole Analog (HD05, 4-chlorophenyl) | Leukemia | % Inhibition | 78.76% @ 10 µM | [5] |

| Pyrazolyl Benzimidazole Analog | Aurora A/B | IC₅₀ | 35 / 75 nM | [7] |

| Imidazo[1,2-b]pyridazine Analog | Bcr-Abl | Kᵢ | 0.6 nM | [7] |

This table presents data from analogs to predict potential potency; direct testing is required for confirmation.

Experimental Protocol: Target Validation via TR-FRET Kinase Binding Assay

To experimentally validate the hypothesis that this compound is a kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is a robust and high-throughput method. The LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) is an industry-standard example.

Objective: To determine the binding affinity (Kᵢ) of this compound for a target kinase (e.g., CDK2/Cyclin E).

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody on the kinase brings the fluorophores into proximity, generating a high FRET signal. A competing compound will disrupt this interaction, causing a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the test compound in DMSO, typically from 10 mM to 0.1 µM. Further dilute this series 1:50 in Kinase Buffer A to create a 4X working solution.

-

Prepare a 4X solution of the target kinase (e.g., CDK2/Cyclin E1) and Eu-anti-GST antibody in Kinase Buffer A.

-

Prepare a 4X solution of the Alexa Fluor™ 647 Kinase Tracer in Kinase Buffer A.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the 4X test compound dilution series to the appropriate wells. For control wells, add 5 µL of 1% DMSO (0% inhibition) or 5 µL of a high-concentration un-labeled tracer (100% inhibition).

-

Add 5 µL of the 4X Kinase/Antibody mixture to all wells.

-

Add 5 µL of the 4X Tracer solution to all wells.

-

Centrifuge the plate at 1000 rpm for 1 minute to mix and remove bubbles.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark or BMG PHERAstar).

-

Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the Emission Ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer] / Kₔ) , where Kₔ is the dissociation constant of the tracer.

-

Secondary Target Class Predictions

While kinases represent the primary hypothesis, the structural motifs of this compound suggest other plausible therapeutic targets.

Voltage-Gated Sodium Channel Naᵥ1.7

-

Rationale: The voltage-gated sodium channel Naᵥ1.7 is a genetically validated target for pain. A clinical candidate, PF-05089771, is a potent and selective Naᵥ1.7 inhibitor with a core structure of 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]... .[10] This compound shares the critical 5-amino-1H-pyrazole and chlorophenyl motifs with our compound of interest. Although the substitution pattern is different (C4 vs. C4), the presence of this scaffold in a successful Naᵥ1.7 inhibitor makes this channel a compelling secondary target, suggesting potential utility as a non-opioid analgesic.

Enzymes of the Inflammatory Cascade (COX/LOX)

-

Rationale: The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib.[2] Numerous pyrazole derivatives have been shown to possess anti-inflammatory and antinociceptive effects.[3][11] These effects can be mediated through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes or via modulation of the nitric oxide (NO)/cGMP pathway.[3][11] Therefore, evaluating this compound in cellular and enzymatic assays for inflammation is a logical extension of its predicted activity profile.

Synthesis of Rationale and Future Directions

The in-silico and analog-based analysis presented in this guide provides a strong foundation for initiating a formal investigation into the therapeutic potential of this compound. The convergence of evidence points overwhelmingly towards protein kinases, particularly those involved in cell cycle control and oncogenic signaling, as primary targets.

Workflow for Experimental Validation:

Caption: Proposed experimental workflow for target validation and development.

Recommendations for immediate action:

-

Broad Kinase Screening: Subject the compound to a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) to obtain an unbiased view of its selectivity and identify high-affinity targets.

-

Cellular Proliferation Assays: Screen the compound against a panel of cancer cell lines known to be dependent on the predicted kinase targets (e.g., CDK2-dependent ovarian cancer lines like A2780, or EGFR-dependent lung cancer lines).[8]

-

Secondary Target Validation: If kinase screening is inconclusive, or if the initial SAR suggests it, perform functional assays for Naᵥ1.7 (e.g., patch-clamp electrophysiology) and key inflammatory enzymes.

By following this data-driven and hypothesis-led approach, researchers can efficiently and effectively elucidate the therapeutic mechanism of this compound and unlock its potential as a novel targeted agent.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Ascendancy of Pyrazole-Based Compounds: A Technical Guide

Abstract

The pyrazole core, a seemingly simple five-membered aromatic heterocycle, has proven to be a remarkably versatile scaffold in the annals of chemical sciences. Its discovery in the late 19th century was a seminal event, unlocking a new realm of synthetic possibilities that have profoundly impacted medicinal chemistry, agrochemicals, and materials science. This in-depth technical guide charts the historical trajectory of pyrazole-based compounds, from their initial synthesis to their evolution into blockbuster drugs and critical agricultural agents. We will delve into the foundational synthetic methodologies, explore the structure-activity relationships that govern their biological effects, and provide detailed protocols for key reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enduring legacy and future potential of pyrazole chemistry.

The Dawn of a New Heterocycle: Knorr's Discovery and the Birth of Pyrazole Chemistry

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2][3] While investigating quinine-related compounds, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][4] This reaction did not yield the expected quinoline derivative but instead produced a novel heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone.[1] This serendipitous discovery marked the first synthesis of a pyrazole derivative and laid the groundwork for what would become a vast and fruitful area of chemical research.[1][5] The term 'pyrazole' itself was coined by Knorr in 1883.[2]

The initial synthesis was significant not only for the creation of a new chemical entity but also for the development of a new synthetic method, now famously known as the Knorr Pyrazole Synthesis .[1][6] This versatile reaction involves the condensation of a β-ketoester with a hydrazine derivative, a process that allows for the creation of a wide array of substituted pyrazoles.[1][5]

The Foundational Knorr Pyrazole Synthesis: Original Protocol

The experimental protocol, as described in Knorr's 1883 publication, provides a fascinating glimpse into 19th-century synthetic chemistry.[1]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (based on Knorr, 1883) [1]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

This foundational work not only introduced the pyrazole ring system but also provided a practical method for its synthesis, paving the way for further exploration of its chemical and biological properties.

Expanding the Synthetic Toolkit: Evolution of Pyrazole Synthesis

Following Knorr's initial discovery, the field of pyrazole synthesis rapidly expanded. Chemists developed new methodologies to access a wider variety of substituted pyrazoles, enhancing the utility of this versatile scaffold.

The Knorr Synthesis and its Mechanistic Insights

The Knorr synthesis remains a cornerstone of pyrazole chemistry. The reaction proceeds via the regioselective attack of the most nucleophilic nitrogen atom of the hydrazine on the ketone moiety of the 1,3-dicarbonyl compound, followed by intramolecular cyclization of the intermediate hydrazone.[4][7]

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Alternative and Modern Synthetic Routes

While the Knorr synthesis is classic, other methods have been developed to provide access to different substitution patterns and to improve reaction efficiency.

-

From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a direct route to pyrazolines, which can then be oxidized to pyrazoles.[8]

-

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of diazoalkanes with alkynes is a powerful method for constructing the pyrazole ring.[2][5] Similarly, nitrilimines generated in situ can react with alkenes to yield pyrazoles.[5]

-

One-Pot Syntheses: Modern synthetic chemistry has seen the development of efficient one-pot procedures for pyrazole synthesis, starting from readily available materials like arenes and carboxylic acids.[9]

These varied synthetic approaches have made a vast chemical space of pyrazole derivatives accessible to researchers.

Pyrazoles in Medicine: From Early Analgesics to Targeted Therapies

The impact of pyrazole chemistry on medicine has been profound, beginning shortly after its discovery.

The First Wave: Antipyrine and the Dawn of Synthetic Pharmaceuticals

In his continued research, Ludwig Knorr synthesized antipyrine (phenazone) in 1883.[3][10] This pyrazolone derivative was found to possess potent analgesic and antipyretic properties.[11][12] The synthesis of antipyrine marked a pivotal moment in the history of medicine, as it was one of the first commercially successful synthetic drugs.[10][12] It was widely used until the advent of aspirin.[4][10] The synthesis of antipyrine typically involves the methylation of 1-phenyl-3-methyl-5-pyrazolone.[13][14]

Table 1: Early Pyrazole-Based Drugs

| Compound | Year of Discovery | Key Therapeutic Use |

| Antipyrine | 1883 | Analgesic, Antipyretic |

| Aminopyrine | 1896 | Analgesic, Antipyretic |

| Phenylbutazone | 1949 | Non-steroidal anti-inflammatory drug (NSAID) |

A Paradigm Shift in Anti-Inflammatory Therapy: The Rise of COX-2 Inhibitors

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone were mainstays for treating pain and inflammation. However, their use was often limited by gastrointestinal side effects due to the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[15] The discovery of the two COX isoforms in the early 1990s spurred the development of selective COX-2 inhibitors.[16]

This research culminated in the development of celecoxib (Celebrex®), a pyrazole-containing diarylheterocycle.[17] Developed by G.D. Searle & Company, celecoxib was approved by the FDA in 1998.[17][18] It demonstrated significant anti-inflammatory and analgesic efficacy with a reduced risk of gastrointestinal complications compared to traditional NSAIDs.[15] The development of celecoxib was a landmark achievement in rational drug design, showcasing the ability to target specific enzymes to improve therapeutic outcomes.[16][19]

Caption: Mechanism of action of traditional NSAIDs versus the selective COX-2 inhibitor celecoxib.

The Modern Era: A Plethora of Pyrazole-Based Therapeutics

The success of early pyrazole-based drugs has inspired the development of a wide range of modern therapeutics targeting diverse diseases. The pyrazole scaffold is now a privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[20][21]

Table 2: Selected Modern Pyrazole-Containing Drugs

| Drug | Brand Name | Therapeutic Area | Mechanism of Action |

| Sildenafil | Viagra® | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib | Jakafi® | Myelofibrosis | JAK1/2 Inhibitor |

| Apixaban | Eliquis® | Anticoagulant | Factor Xa Inhibitor |

| Edaravone | Radicava® | Amyotrophic Lateral Sclerosis (ALS) | Antioxidant |

The metabolic stability and versatile synthetic accessibility of the pyrazole ring continue to make it an attractive scaffold for the discovery of new drugs.[20]

Beyond the Pharmacy: Pyrazoles in Agrochemicals and Materials Science

The utility of pyrazole-based compounds extends beyond medicine into other critical sectors of the chemical industry.

Protecting Our Crops: Pyrazoles in Agriculture

Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides.[22][23] The history of pyrazole-containing herbicides dates back to the 1970s with the discovery of pyrazolynate by Sankyo.[24] Since then, numerous pyrazole-based agrochemicals have been commercialized, targeting various biological pathways in weeds, insects, and fungi.[25][26] For example, Fipronil® is a highly successful broad-spectrum insecticide.[27]

Advanced Materials and Other Applications

The unique electronic and coordination properties of pyrazoles have led to their use in materials science. They can act as ligands for transition metal catalysts and have been incorporated into polymers and supramolecular assemblies.[27] Pyrazole derivatives have also found applications as dyes and fluorescent substances.[28]

Conclusion and Future Perspectives

From its serendipitous discovery in the 19th century, the pyrazole ring system has evolved into a cornerstone of modern chemistry. Its journey from a laboratory curiosity to the core of blockbuster drugs and essential agrochemicals is a testament to its remarkable versatility. The ongoing exploration of new synthetic methodologies and the continued identification of novel biological targets for pyrazole-based compounds ensure that this venerable heterocycle will remain at the forefront of scientific innovation for years to come. The future of pyrazole chemistry promises even more exciting discoveries, with potential applications in areas yet to be imagined.

References